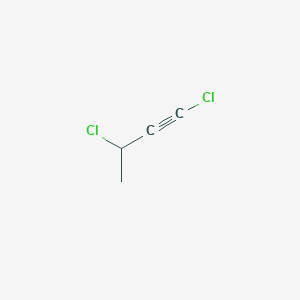1,3-Dichlorobut-1-yne
CAS No.: 646516-44-1
Cat. No.: VC20269953
Molecular Formula: C4H4Cl2
Molecular Weight: 122.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 646516-44-1 |
|---|---|
| Molecular Formula | C4H4Cl2 |
| Molecular Weight | 122.98 g/mol |
| IUPAC Name | 1,3-dichlorobut-1-yne |
| Standard InChI | InChI=1S/C4H4Cl2/c1-4(6)2-3-5/h4H,1H3 |
| Standard InChI Key | UZHLWUKWYKZNEM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C#CCl)Cl |
Introduction
Chemical Identification and Molecular Properties
Nomenclature and Identifiers
1,3-Dichlorobut-1-yne is systematically named according to IUPAC guidelines as 1,3-dichlorobut-1-yne, reflecting the positions of the chlorine atoms and the triple bond . The compound has been assigned conflicting CAS registry numbers across sources: 1653-19-6 and 646516-44-1 . This discrepancy may stem from differences in registration databases or structural interpretations. The molecular formula corresponds to a molecular weight of 122.98 g/mol , with a SMILES representation of \text{CC(C#CCl)Cl} .
Structural Characteristics
The compound’s linear geometry is dictated by the sp-hybridized carbons in the triple bond, with bond angles approximating . The chlorine atoms at positions 1 and 3 introduce significant electron-withdrawing effects, polarizing the triple bond and enhancing electrophilicity at the terminal carbon . Spectroscopic data, though limited in available sources, suggest that nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for confirming its structure. For instance, the NMR spectrum would exhibit signals for the methylene () and methine () protons adjacent to the chlorine atoms, while IR spectroscopy would reveal a characteristic alkyne stretching frequency near .
Synthesis and Production Methods
Halogenation of 1-Butyne
The primary synthesis route involves the chlorination of 1-butyne () under controlled conditions. Exposure to chlorine gas () in the presence of ultraviolet (UV) light or heat facilitates radical substitution, yielding 1,3-dichlorobut-1-yne. The reaction mechanism proceeds via the formation of a chloronium ion intermediate, followed by subsequent chloride displacement:
Key parameters for optimizing yield include temperature modulation (typically ) and stoichiometric control to prevent over-chlorination. Post-synthesis purification employs gas chromatography (GC) to isolate the product from byproducts such as 1,2-dichlorobutane or polychlorinated derivatives.
Reactivity and Mechanistic Insights
Electrophilic Additions
The electron-deficient triple bond in 1,3-dichlorobut-1-yne readily participates in electrophilic addition reactions. For instance, hydrohalogenation with proceeds via a Markovnikov pathway, yielding 1,3-dichloro-2-bromobutane. The mechanism involves protonation at the terminal carbon, followed by bromide attack:
Such reactions underscore the compound’s utility in synthesizing polyhalogenated alkanes, which serve as precursors in agrochemical and pharmaceutical industries.
Nucleophilic Substitutions
The chlorine atoms at positions 1 and 3 are susceptible to nucleophilic displacement, particularly in polar aprotic solvents. Treatment with sodium hydroxide () in ethanol induces dehydrochlorination, forming but-1-yn-3-ene:
This reactivity is exploited in the synthesis of conjugated enynes, which are pivotal in materials science for constructing carbon frameworks.
Applications in Organic Synthesis
Intermediate in Heterocycle Formation
1,3-Dichlorobut-1-yne serves as a precursor to nitrogen-containing heterocycles. Cycloaddition reactions with azides, for instance, yield triazole derivatives through Huisgen 1,3-dipolar cycloaddition :
These heterocycles are integral to drug discovery, offering scaffolds for antiviral and anticancer agents .
Cross-Coupling Reactions
The compound’s terminal alkyne moiety enables participation in Sonogashira coupling, forming carbon-carbon bonds with aryl halides. For example, reaction with iodobenzene in the presence of a palladium catalyst generates 1,3-dichloro-4-phenylbut-1-yne:
Such transformations are foundational in synthesizing conjugated polymers for optoelectronic devices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume